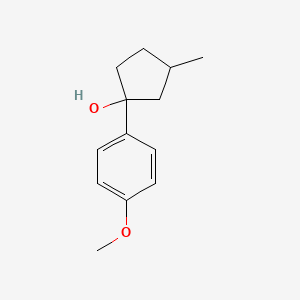
1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyclopentane derivative under acidic or basic conditions. One common method includes the use of Grignard reagents, where 4-methoxybenzaldehyde reacts with a Grignard reagent derived from 3-methylcyclopentanone .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation or other large-scale organic synthesis techniques. The choice of method depends on the desired yield and purity, as well as the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield 1-(4-methoxyphenyl)-3-methylcyclopentanone, while reduction could produce various alcohol derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in these interactions, potentially affecting pathways related to signal transduction or metabolic processes .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-methylcyclopentan-1-ol
- 1-(4-Methoxyphenyl)-3-ethylcyclopentan-1-ol
- 1-(4-Methoxyphenyl)-3-methylcyclohexan-1-ol
Uniqueness: The presence of both a methoxy group and a hydroxyl group on the cyclopentane ring provides distinct properties compared to similar compounds .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-13(14,9-10)11-3-5-12(15-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
PCAYLPDIWVMYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


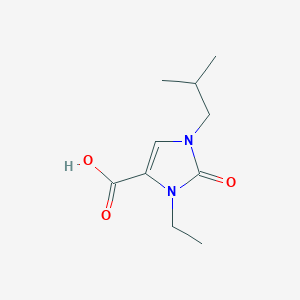
![2-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13208850.png)
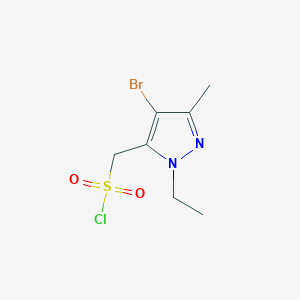
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
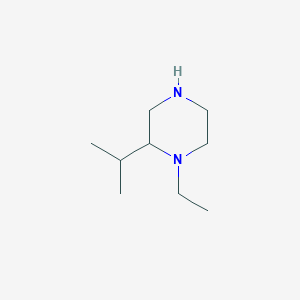
![2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13208875.png)
![(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine](/img/structure/B13208877.png)
![2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13208889.png)
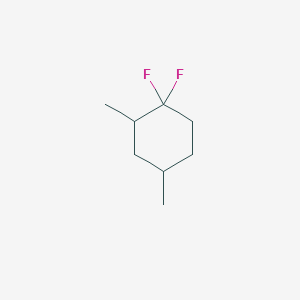
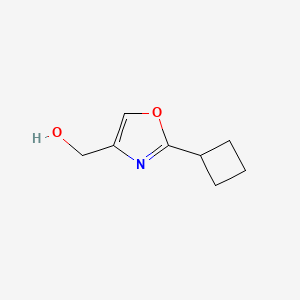
![2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine](/img/structure/B13208906.png)
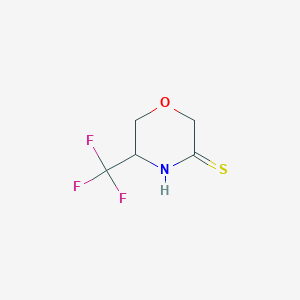
![5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13208915.png)
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)
